Fenpiprane c-SRC Kinase Inhibition: A Divergent Cellular Activity Profile
Fenpiprane demonstrates a measurable off-target activity against human c-SRC kinase with an IC50 value of 13 nM in a cellular proliferation assay [1]. This is a significant point of differentiation from many classical antispasmodics, which lack this specific kinase inhibition profile. For instance, the widely used antispasmodic Mebeverine does not have reported activity at this target, highlighting a divergent polypharmacology for Fenpiprane that could be relevant in research contexts examining cross-talk between gastrointestinal signaling and kinase pathways.
| Evidence Dimension | c-SRC kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | Mebeverine (antispasmodic comparator) - No reported activity |
| Quantified Difference | Fenpiprane has an IC50 of 13 nM vs. Mebeverine with no data reported (unmeasurable difference). |
| Conditions | Inhibition of human c-SRC expressed in mouse NIH/3T3 cells assessed by BrdU incorporation assay in the presence of 1.5% FCS |
Why This Matters
This off-target activity profile may be a critical factor for researchers selecting compounds for polypharmacology studies or screening for kinase inhibitors with ancillary GI effects.
- [1] BindingDB. Affinity Data for Fenpiprane (BDBM50303801) on Proto-oncogene tyrosine-protein kinase Src. Accessed 2026-04-17. View Source
